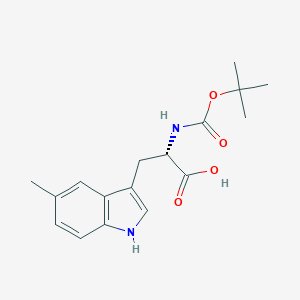

N-Boc-5-methyl-L-tryptophan

Description

Properties

IUPAC Name |

(2S)-3-(5-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-10-5-6-13-12(7-10)11(9-18-13)8-14(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,14,18H,8H2,1-4H3,(H,19,22)(H,20,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTPSKBAIKOFNX-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201207807 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-5-methyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201207807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114873-09-5 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-5-methyl-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114873-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-5-methyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201207807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Boc 5 Methyl L Tryptophan and Its Derivatives

Stereoselective Synthesis Approaches

The creation of the chiral center in N-Boc-5-methyl-L-tryptophan and its analogs is a key challenge addressed by several advanced synthetic methods. These approaches aim to control the stereochemistry at the α-carbon, leading to the desired L-enantiomer.

Enantioselective C-H Amination of Indolepropionic Acids

A notable strategy for the asymmetric synthesis of β³-tryptophan derivatives involves a carboxylic-acid-directed intermolecular C-H amination. nih.govacs.org This method utilizes an iron catalyst for the C-H amination of 3-indolepropionic acids with BocNHOMs (where Boc is tert-butyloxycarbonyl and OMs is methylsulfonate) in the presence of piperidine (B6355638) as a base. nih.govacs.org This single-step process yields N-Boc-protected β³-tryptophans with high enantiomeric excess (ee), often exceeding 99%. nih.govacs.org

The mechanism is believed to proceed through a carboxylate-directed iron-mediated C(sp³)–H nitrene insertion. nih.govacs.org This sustainable approach leverages an abundant and environmentally benign metal catalyst. nih.gov While this method directly produces β³-amino acids, it demonstrates a powerful technique for creating chiral centers adjacent to an indole (B1671886) ring, a principle applicable to the synthesis of α-amino acids like this compound.

Table 1: Iron-Catalyzed Enantioselective β-Amination of 3-Indolepropionic Acids

| Substituent at 5-position of Indole | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Methyl | 65 | 98 |

| Bromo | 72 | >99.5 |

| Phenyl | 58 | 96 |

| Methoxy | 60 | 97 |

Tandem Friedel-Crafts Conjugate Addition/Asymmetric Protonation Reactions

An effective method for the enantioselective synthesis of tryptophan derivatives is the tandem Friedel-Crafts conjugate addition/asymmetric protonation reaction. nih.govnih.govbohrium.comacs.org This reaction occurs between 2-substituted indoles and methyl 2-acetamidoacrylate, catalyzed by (R)-3,3′-dibromo-BINOL in the presence of stoichiometric SnCl₄. nih.govnih.govbohrium.com This represents the first instance of a tandem conjugate addition/asymmetric protonation reaction using a BINOL•SnCl₄ complex as the catalyst. nih.govnih.govbohrium.com

This approach provides a convergent route to a variety of substituted tryptophan derivatives in good yields and with high levels of enantioselectivity, even on a larger scale. nih.govnih.gov The newly formed stereogenic center is established solely at the α-position of the conjugate acceptor through an asymmetric protonation event. nih.gov This method is particularly valuable for preparing unnatural tryptophan derivatives for a wide range of synthetic and biological applications. nih.govnih.gov

Chiral Auxiliary-Facilitated Strecker Amino Acid Synthesis

A facile and established route for the synthesis of indole-substituted (S)-tryptophans utilizes a chiral auxiliary-facilitated Strecker amino acid synthesis strategy. rsc.orgrsc.org This method employs inexpensive and readily available chiral auxiliary reagents, such as (S)-methylbenzylamine and its derivatives. rsc.orgrsc.org The robustness of this approach has been demonstrated through the synthesis of several optically pure (S)-tryptophan analogues. rsc.orgrsc.org

The key challenges in this synthesis, including the stability of intermediates and the stereoselectivity of the condensation reaction, have been successfully addressed. rsc.org A notable aspect of this method is the conversion of the intermediate α-aminonitriles to α-amino amides to circumvent harsh hydrolytic conditions that could lead to decomposition. rsc.org This strategy has proven effective for producing enantiomerically pure (S)-tryptophan with various substitutions on the indole ring, including halo, methoxy, and alkyl groups. rsc.org

Enzymatic Synthesis Routes for Tryptophan Derivatives

Enzymatic methods offer a highly selective and environmentally friendly approach to synthesizing tryptophan derivatives. The enzyme tryptophanase has been utilized for the synthesis of L-tryptophan derivatives methylated in the indole moiety. nih.gov This enzymatic coupling reaction involves the appropriate methylated indole and S-methyl-L-cysteine. nih.gov

This biocatalytic approach has been successfully applied to produce various isotopically labeled methylated L-tryptophan derivatives for kinetic studies. nih.gov The high specificity of the enzyme ensures the formation of the desired L-enantiomer. This method highlights the potential of enzymes in the synthesis of complex and specifically functionalized amino acids like this compound.

Functionalization and Derivatization Strategies

The modification of the indole ring of N-Boc-L-tryptophan is crucial for creating derivatives with altered properties. These strategies allow for the introduction of various functional groups at specific positions of the indole nucleus.

Indole Ring Functionalization

The selective functionalization of the indole ring of tryptophan and its derivatives is a significant area of research. While functionalization at various positions is possible, selective modification at specific carbons can be challenging.

Direct C7 functionalization of tryptophan has been achieved, which is particularly difficult but valuable for creating diversely substituted indole structures. nih.gov Additionally, post-synthetic functionalization of tryptophan-containing peptides has been demonstrated through a selective and mild C-H functionalization at the C-2 position of the indole ring using visible-light irradiation. rsc.org This method allows for the introduction of activated α-bromo-carbonyl compounds with excellent tolerance for sensitive functional groups present in amino acid side chains. rsc.org

Furthermore, a copper-promoted N-arylation of the indole ring of tryptophan has been reported, providing a method for functionalization at the N1 position. researchgate.net These functionalization strategies are essential for creating a diverse library of this compound derivatives for various applications.

N-Alkylation and α-Methylation Approaches

Alkylation at the indole nitrogen (N) or the α-amino nitrogen (N) of tryptophan derivatives can modulate their biological activity and conformational properties. N-methylation, in particular, enhances lipophilicity, which can improve membrane permeability and bioavailability of peptides. monash.edu A common method for N-methylation involves treating an N-Boc protected amino acid with sodium hydride and methyl iodide in an aprotic solvent like tetrahydrofuran (B95107) (THF). wikidot.comresearchgate.net The sodium hydride acts as a base to deprotonate both the carboxylic acid and the N-H group, allowing for selective methylation at the nitrogen. wikidot.com This approach has been used for the N-alkylation of Boc-Ile-OH with methyl iodide and sodium hydride as a first step in a multi-step synthesis. researchgate.net Similarly, N-alkylation of the indole ring of Boc-Trp-OMe can be achieved using reagents like n-butyl bromide in the presence of a base. nih.gov

| Substrate | Alkylating Agent | Base | Solvent | Position of Alkylation |

| N-Boc Amino Acid | Iodomethane | Sodium Hydride (NaH) | THF | N-Methylation wikidot.comresearchgate.net |

| Boc-Trp-OH | n-Butyl Bromide | Sodium Hydroxide (NaOH) | DMSO | N-Butylation nih.gov |

| Boc-Trp-OMe | 5-(Boc-amino)pentyl mesylate | Sodium Hydride (NaH) | Not specified | N-Alkylation nih.gov |

C-H Activation Strategies

Direct C-H activation has become a powerful strategy for the regioselective functionalization of the tryptophan indole ring, avoiding the need for pre-functionalized starting materials. acs.org Palladium catalysis is frequently employed for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov The regioselectivity of the reaction can often be controlled by the choice of directing groups and reaction conditions. For example, palladium-catalyzed C2-arylation of tryptophan derivatives has been achieved using aryl iodides. nih.govresearchgate.net Other positions on the indole ring can also be targeted. Palladium(II)-catalyzed C4-acetoxylation provides a method for installing an oxygen-containing functional group at a less reactive position. acs.org Similarly, direct olefination at the C4 position has been developed, providing access to 4-substituted tryptophans. acs.org These methods showcase the versatility of C-H activation for diversifying the tryptophan scaffold. nih.gov

| Position | Reaction Type | Catalyst | Key Features |

| C2 | Arylation | Palladium(II) acetate | Direct coupling with aryl iodides nih.gov |

| C4 | Acetoxylation | Palladium(II) acetate | Regioselective C-O bond formation acs.org |

| C4 | Olefination | Palladium(II) acetate | Direct coupling with terminal olefins acs.org |

| C7 | Borylation | Iridium(I) complex | Direct C-B bond formation orgsyn.org |

Glycosylation Reactions (e.g., C-α-Mannosyl Tryptophan)

Glycosylation, the attachment of sugar moieties, is a critical modification for influencing the properties of biomolecules. Both chemical and enzymatic methods have been developed for the glycosylation of tryptophan. sciforum.net While N-glycosides can be formed, C-glycosides, where the sugar is linked via a C-C bond, are more stable. An important example is the enzymatic formation of 2-(α-mannopyranosyl)-L-tryptophan, a C-glycoside that has been identified in humans. sciforum.net This type of modification, where a mannose sugar is attached to the C2 position of the indole ring, is catalyzed by enzymes that use dolichyl phosphate (B84403) mannose as a precursor. sciforum.net Such strategies can be envisioned for creating glycosylated derivatives of this compound to explore their biological functions.

| Glycosylation Type | Example Compound | Formation Method | Key Features |

| C-Glycosylation | 2-(α-Mannopyranosyl)-L-tryptophan | Enzymatic | Stable C-C bond to the indole C2 position sciforum.net |

| N-Glycosylation | N-(β-D-glucopyranosyl)-L-tryptophan | Enzymatic (in plants) | Formed from the amino acid tryptophan in pear fruits sciforum.net |

Cyclopropanation Strategies

Cyclopropane (B1198618) rings are valuable structural motifs that can impart unique conformational constraints and metabolic stability to molecules. rsc.org Cyclopropanation reactions involve the generation of a cyclopropane ring from an alkene. wikipedia.org One major approach is the Simmons-Smith reaction, which uses a carbenoid, typically iodomethylzinc iodide, to convert an alkene into a cyclopropane ring. wikipedia.orgnih.gov This method has been used to install cyclopropane rings in complex indole alkaloids. nih.gov Another strategy involves the 1,3-dipolar cycloaddition between an amino acrylate (B77674) and a diazo species, which forms a pyrazoline intermediate that subsequently loses nitrogen gas to yield the cyclopropane. rsc.orgwikipedia.org This latter approach was used to synthesize α,β-cyclopropyl tryptophan analogues, where an N-Boc protecting group on the diazo precursor was found to be optimal for the reaction. rsc.org

| Method | Reagents | Application | Key Features |

| Simmons-Smith Reaction | Diethylzinc (Et({2})Zn), Diiodomethane (CH({2})I({2})) | Synthesis of complex vindoline (B23647) derivatives nih.gov | Stereospecific cyclopropanation of an alkene |

| 1,3-Dipolar Cycloaddition | Amino acrylate, Diazo precursor | Synthesis of α,β-cyclopropyl tryptophan rsc.org | Forms a pyrazoline intermediate, requires N-Boc protection for success |

Protecting Group Chemistry in Tryptophan Synthesis

In the synthesis of tryptophan derivatives and their incorporation into peptides, the use of protecting groups is essential to prevent unwanted side reactions at the α-amino group and the indole side chain. peptide.com The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino group (N). It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc(_{2})O) under basic conditions and is readily cleaved with acids like trifluoroacetic acid (TFA). nih.gov

The indole nitrogen (N) of the tryptophan side chain is also susceptible to oxidation and modification by electrophiles, particularly during acid-mediated cleavage steps in peptide synthesis. peptide.com To mitigate these side reactions, the indole nitrogen is often protected. Several protecting groups have been developed for this purpose.

Boc Group: The Boc group can also be used to protect the indole nitrogen. It is introduced using Boc(_{2})O with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. rsc.org The N-Boc group deactivates the indole ring towards electrophilic attack and is cleaved by TFA.

Formyl (CHO) Group: The formyl group is another common protecting group for the indole nitrogen in Boc-based peptide synthesis. peptide.comacs.orgnih.gov It is stable to the conditions of peptide synthesis but must be removed prior to cleavage with reagents other than HF. peptide.com

Other Groups: Other protecting groups like cyclohexyloxycarbonyl (Hoc) and 4-(N-methylamino)butanoyl (Nmbu) have also been developed to protect the indole ring from oxidation and alkylation. researchgate.net The choice of protecting group is critical, as improper protection can lead to side reactions. For example, the Pmc protecting group used for arginine has been shown to transfer to the tryptophan side chain during TFA deprotection. nih.gov

| Protecting Group | Position | Introduction Reagent | Cleavage Condition | Purpose |

| tert-Butyloxycarbonyl (Boc) | N | Di-tert-butyl dicarbonate (Boc({2})O) | Trifluoroacetic Acid (TFA) | Protection of the α-amino group nih.gov |

| tert-Butyloxycarbonyl (Boc) | N | Boc(_{2})O, DMAP | Trifluoroacetic Acid (TFA) | Prevents side reactions at the indole ring rsc.org |

| Formyl (CHO) | N | Not specified | HF or other specific conditions | Indole protection in Boc chemistry peptide.com |

| 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) | Arginine Side Chain | Not applicable | Trifluoroacetic Acid (TFA) | Can cause side reaction (alkylation of Trp) nih.gov |

Role of Boc Protection in Synthetic Schemes

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the amine functionality in organic synthesis, particularly in the context of amino acid and peptide chemistry. Its primary role is to temporarily block the reactivity of the α-amino group of an amino acid, such as 5-methyl-L-tryptophan, thereby preventing unwanted side reactions during subsequent synthetic steps, such as peptide bond formation. chemistrysteps.com

The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. nih.gov This reaction results in the formation of a carbamate (B1207046) linkage, which is stable under a variety of reaction conditions, including those used for peptide coupling. The stability of the Boc group to nucleophilic attack and basic hydrolysis makes it an ideal choice for protecting the amino group while other chemical transformations are carried out on the molecule. nih.gov

In the synthesis of this compound and its derivatives, the Boc group serves several crucial functions:

Directing Peptide Coupling: By protecting the α-amino group, the Boc group ensures that the carboxyl group of the amino acid is the sole reactive site for coupling with the amino group of another amino acid, thus enabling the stepwise and controlled synthesis of peptides.

Enhancing Solubility: The introduction of the lipophilic tert-butyl group can enhance the solubility of the amino acid derivative in organic solvents commonly used in synthesis.

The use of Boc-protected amino acids is a cornerstone of solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides for research and pharmaceutical applications.

Deprotection Methodologies

The removal of the Boc protecting group is a critical step in synthetic schemes, allowing for the subsequent elongation of a peptide chain or the final unveiling of the desired molecule. A key advantage of the Boc group is its lability under acidic conditions, which allows for its selective removal without affecting other acid-labile protecting groups that may be present on the amino acid side chains.

The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). chemistrysteps.comnih.gov The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and the unstable carbamic acid, which readily decarboxylates to release the free amine and carbon dioxide. chemistrysteps.com

| Reagent | Conditions | Notes |

| Trifluoroacetic acid (TFA) | Neat or in Dichloromethane (DCM) | The most common and efficient method. nih.gov |

| Hydrochloric acid (HCl) | In an organic solvent like dioxane or methanol (B129727) | A strong acid alternative to TFA. |

| Oxalyl chloride | In methanol | A mild method for selective deprotection. nih.govresearchgate.net |

| Phosphoric acid | In Dichloromethane (DCM) | An alternative acidic condition. researchgate.net |

| Sulfuric acid | In tert-butyl acetate | A strong acid deprotection method. nih.gov |

While TFA is highly effective, concerns about its harshness and potential to cause side reactions with sensitive residues like tryptophan have led to the development of milder deprotection methods. For instance, the use of oxalyl chloride in methanol has been reported as a mild and selective method for N-Boc deprotection, proceeding at room temperature with high yields. nih.govresearchgate.net This method is particularly advantageous when dealing with substrates that are sensitive to strong acids.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-Boc-5-methyl-L-tryptophan. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of key functional groups and their connectivity.

In the ¹H NMR spectrum of this compound, characteristic signals corresponding to the protons of the indole (B1671886) ring, the α-carbon, the β-protons, the methyl group at the 5-position, and the tert-butoxycarbonyl (Boc) protecting group are observed. The chemical shifts and coupling patterns of these protons provide definitive evidence for the compound's structure. For instance, the protons on the indole ring typically appear in the aromatic region of the spectrum, while the methyl protons of the Boc group exhibit a characteristic singlet in the upfield region.

Similarly, ¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environment. The carbonyl carbon of the Boc group and the carboxylic acid, as well as the carbons of the indole ring and the aliphatic side chain, all resonate at characteristic chemical shifts.

A representative, though general, dataset for a similar Boc-protected tryptophan derivative is presented below to illustrate the type of data obtained from NMR analysis. Specific shifts for this compound may vary slightly.

Table 1: Representative ¹H and ¹³C NMR Data for a Boc-Protected Tryptophan Derivative

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Indole-NH | ~10.9 | - |

| Aromatic CH | 6.9 - 7.6 | 110 - 138 |

| α-CH | ~4.5 | ~55 |

| β-CH₂ | ~3.2 | ~28 |

| 5-CH₃ | ~2.4 | ~21 |

| Boc (CH₃)₃ | ~1.4 | ~28 |

| Boc C(CH₃)₃ | - | ~80 |

| Boc C=O | - | ~155 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantitative analysis in various matrices. chemimpex.comchemimpex.comsigmaaldrich.comthermofisher.comscielo.br This method separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

For purity determination, a reversed-phase HPLC method is commonly employed. In this setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or trifluoroacetic acid to improve peak shape. scielo.br this compound, being a relatively nonpolar molecule due to the Boc group and the indole ring, is retained on the column and then eluted by the mobile phase. The retention time of the compound is a characteristic parameter under specific chromatographic conditions.

The purity of a sample is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single, sharp, and symmetrical peak. The use of a UV detector is common, with the wavelength set to the absorbance maximum of the indole ring (around 280 nm) to ensure high sensitivity.

In analytical applications, HPLC can be used to quantify the amount of this compound in a sample. nih.govnih.gov This is achieved by creating a calibration curve using standards of known concentrations. By comparing the peak area of the analyte in an unknown sample to the calibration curve, its concentration can be accurately determined.

Table 2: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Mass Spectrometry (MS) Applications in Derivatization Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is extensively used in the analysis of this compound to confirm its molecular weight and to study its fragmentation patterns, which can provide further structural information.

In the context of derivatization analysis, MS is crucial for confirming the successful addition of the Boc protecting group to 5-methyl-L-tryptophan. The mass spectrum of the derivatized product will show a molecular ion peak corresponding to the exact mass of this compound. High-resolution mass spectrometry can provide highly accurate mass measurements, further confirming the elemental composition of the molecule.

Furthermore, tandem mass spectrometry (MS/MS) can be employed to study the fragmentation of the parent ion. nih.gov By inducing fragmentation, characteristic daughter ions are produced that can be related to specific structural motifs within the molecule. For example, the loss of the Boc group or fragments from the indole ring can be observed, providing an additional layer of structural confirmation. The fragmentation behavior of tryptophan derivatives has been studied, and these known patterns can be used to interpret the spectra of this compound. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, providing a highly sensitive and selective method for the analysis of this compound in complex mixtures. rsc.orgnih.gov

Table 3: Expected Mass Spectrometric Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₂₂N₂O₄ |

| Molecular Weight | 318.37 g/mol |

| Monoisotopic Mass | 318.1580 Da |

| Expected [M+H]⁺ Ion | 319.1652 m/z |

| Expected [M+Na]⁺ Ion | 341.1471 m/z |

Positron Emission Tomography (PET) Imaging for In Vivo Studies

Derivatives of this compound, appropriately labeled with a positron-emitting radionuclide such as fluorine-18 (B77423) (¹⁸F), are valuable probes for in vivo studies using Positron Emission Tomography (PET) imaging. nih.govmdpi.com PET is a non-invasive imaging technique that allows for the visualization and quantification of metabolic and physiological processes in living subjects.

Radiolabeled tryptophan analogs are of significant interest for PET imaging in oncology and neuroscience. researchgate.netnih.gov Tryptophan metabolism is often altered in cancer cells and is involved in key neurotransmitter pathways. By introducing a positron-emitting isotope into a tryptophan derivative, the biodistribution and uptake of the tracer can be monitored over time, providing insights into these pathways.

The N-Boc protecting group can be a useful synthetic handle during the radiosynthesis of these PET tracers. While the Boc group itself is typically removed in the final radiolabeled compound to allow for biological activity, its presence during the synthesis of the precursor molecule is often essential. The 5-methyl group can also influence the metabolic stability and biological activity of the tracer.

Studies have shown that ¹⁸F-labeled tryptophan derivatives can be used to image tumors and to monitor the activity of enzymes such as indoleamine 2,3-dioxygenase (IDO), which is a key regulator of tryptophan metabolism in the tumor microenvironment. thno.orgresearchgate.net The development of such PET tracers based on the this compound scaffold holds promise for advancing our understanding of disease and for the development of new diagnostic and therapeutic strategies.

Table 4: Application of Tryptophan Derivatives in PET Imaging

| PET Tracer Type | Application | Key Findings from Related Studies |

|---|---|---|

| ¹⁸F-labeled tryptophan analogs | Cancer Imaging | Can visualize tumors due to altered tryptophan metabolism. thno.org |

| ¹¹C-labeled tryptophan analogs | Neuroscience | Used to study serotonin (B10506) synthesis and other neurotransmitter pathways. nih.gov |

Biological and Biomedical Research Applications of N Boc 5 Methyl L Tryptophan and Analogues

Modulation of Neurotransmitter Systems

The central nervous system (CNS) relies on a delicate balance of neurotransmitters for proper function. Tryptophan and its analogues play a crucial role in this balance, primarily as precursors to the neurotransmitter serotonin (B10506).

Serotonin (5-hydroxytryptamine, 5-HT) is a monoamine neurotransmitter that regulates mood, sleep, appetite, and other physiological processes. nih.gov The synthesis of serotonin begins with the dietary intake of L-tryptophan. frontiersin.org In serotonergic neurons, L-tryptophan is converted to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase (TPH). nih.govnih.gov Subsequently, 5-HTP is decarboxylated to produce serotonin. nih.govyoutube.com

The availability of tryptophan in the brain is a rate-limiting step for serotonin synthesis. frontiersin.orgnih.gov Therefore, compounds that can cross the blood-brain barrier and influence this pathway are of significant research interest for understanding and potentially treating serotonin-related disorders like depression. wikipedia.orghmdb.ca 5-methyl-L-tryptophan, as an analogue of L-tryptophan, is investigated for its potential to modulate serotonin synthesis. The N-Boc protected form, N-Boc-5-methyl-L-tryptophan, allows researchers to study its transport and metabolism in a controlled manner.

| Compound | Role in Serotonin Pathway |

|---|---|

| L-Tryptophan | Essential amino acid precursor to serotonin. frontiersin.org |

| 5-Hydroxytryptophan (5-HTP) | Intermediate molecule in the synthesis of serotonin. nih.gov |

| Serotonin (5-Hydroxytryptamine) | Neurotransmitter involved in mood regulation and other physiological processes. nih.gov |

| This compound | A research tool used to study the effects of 5-methyl-L-tryptophan on serotonin pathways. |

The manipulation of tryptophan levels and its metabolism has profound effects on the central nervous system. As the precursor to serotonin, alterations in tryptophan availability can directly impact brain function and behavior. nih.gov Research using tryptophan analogues helps to elucidate the intricate mechanisms governing CNS physiology.

Studies involving analogues like α-methyl-L-tryptophan have been instrumental in mapping serotonin synthesis in the brain. nih.gov This analogue is a substrate for TPH and is converted to α-methyl-serotonin, which is not a substrate for monoamine oxidase (MAO), the enzyme that degrades serotonin. nih.gov This property allows researchers to trace the serotonin synthesis pathway. This compound is similarly employed in research to investigate how modifications to the tryptophan structure affect its transport across the blood-brain barrier and its subsequent metabolism within the CNS.

Enzyme Inhibition and Activity Studies

Beyond the serotonin pathway, tryptophan is also a key substrate for the kynurenine (B1673888) pathway, which is initiated by the enzymes Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO). nih.goved.ac.uk

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine pathway. nih.gov This enzyme is of significant interest in oncology and immunology because its upregulation in tumors can lead to an immunosuppressive environment by depleting tryptophan and producing immunomodulatory metabolites. researchgate.netnih.gov

Research has focused on developing inhibitors of IDO1 as a potential cancer immunotherapy strategy. nih.govaacrjournals.org Analogues of tryptophan, such as 1-methyl-tryptophan, have been studied for their inhibitory effects on IDO1. aacrjournals.orgtocris.com this compound is utilized in studies to understand the structure-activity relationships of tryptophan derivatives as IDO1 modulators. The Boc group can influence the compound's binding affinity and specificity for the enzyme's active site.

| Inhibitor | Mechanism of Action | Research Significance |

|---|---|---|

| 1-Methyl-D-tryptophan | Inhibitor of IDO, disrupts tryptophan catabolism. tocris.com | Enhances antitumor and antiviral immune responses in vitro. tocris.com |

| 1-Methyl-L-tryptophan | Competitive inhibitor of IDO1. aacrjournals.org | Used in preclinical models to study the role of IDO1 in immune tolerance. nih.gov |

| This compound | Investigational compound for studying IDO1 modulation. | Helps to elucidate the structural requirements for IDO1 inhibition. |

TDO is another enzyme that initiates the kynurenine pathway, primarily in the liver. nih.gov While both IDO1 and TDO catalyze the same reaction, they differ in their structure and tissue distribution. ed.ac.uk Understanding the selective inhibition of these enzymes is a key goal in drug development.

Molecular dynamics simulations have been used to study the structural basis for the differences in substrate and inhibitor binding between IDO1 and TDO. nih.gov Research with tryptophan analogues, including those with modifications on the indole (B1671886) ring like 5-methyl-L-tryptophan, contributes to the design of selective inhibitors. The N-Boc derivative provides a means to explore how protecting the amino group affects the interaction with the active sites of TDO and IDO1.

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of serotonin. frontiersin.orgnih.gov There are two isoforms of TPH: TPH1, found mainly in the periphery, and TPH2, which is the predominant form in the brain's serotonergic neurons. nih.govfrontiersin.org The activity of TPH is dependent on the availability of its substrate, L-tryptophan.

Studies using tryptophan analogues are crucial for understanding the kinetics and regulation of TPH. For instance, α-methyl-L-tryptophan is a known substrate for TPH. nih.gov Research with this compound can help to determine if the 5-methyl substitution and N-Boc protection alter the affinity of the molecule for TPH and its subsequent conversion in the serotonin pathway. This information is valuable for developing tools to probe the serotonergic system.

Oxidative Demethylation by N-methyl-L-tryptophan Oxidase

N-methyl-L-tryptophan oxidase (MTOX) is a flavoenzyme found in Escherichia coli that plays a role in the metabolism of N-methylated amino acids. nih.govuniprot.org Its primary function is to catalyze the oxidative demethylation of N-methyl-L-tryptophan. nih.gov The enzyme exhibits a high degree of specificity, with N-methyl-L-tryptophan being its preferred substrate. nih.govacs.org While MTOX can act on other N-methyl amino acids, such as sarcosine, the rate of oxidation is significantly lower compared to that of N-methyl-L-tryptophan. nih.gov The catalytic mechanism of MTOX is believed to follow a modified ping-pong kinetic pattern, where the enzyme binds to the N-methyl amino acid, is reduced, and then reoxidized by molecular oxygen to complete the catalytic cycle. nih.gov

The structure of this compound, with the bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amino group, sterically hinders the amine. This structural feature is significant in the context of MTOX activity. Given the enzyme's specificity for secondary amines, the presence of the Boc group would likely prevent this compound from serving as a substrate for oxidative demethylation by MTOX.

Transport Mechanism Investigations

L-type Amino Acid Transporter (LAT1/SLC7A5) Inhibition

The L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, is a crucial transporter for large neutral amino acids, including tryptophan, across cell membranes. It is particularly overexpressed in many cancer cells to meet their high demand for essential amino acids for growth and proliferation, making it a significant target in cancer research. nih.govnih.gov

Research into the inhibition of LAT1 has explored various derivatives of L-tryptophan. A key finding in these studies is the impact of substitutions on the indole ring of tryptophan. Specifically, modifications at the 5-position have been shown to convert the substrate into an inhibitor of LAT1. nih.govnih.gov For instance, 5-benzyloxy-L-tryptophan has been identified as a potent inhibitor of LAT1-mediated transport. nih.govnih.gov This suggests that increased steric bulk at the 5-position of the tryptophan molecule is a critical factor in its inhibitory activity against LAT1. nih.govnih.gov this compound, with its methyl group at the 5-position, aligns with this structural feature, indicating its potential as a LAT1 inhibitor.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

|---|---|---|---|---|

| 5-Benzyloxy-L-tryptophan | HT-29 human colon carcinoma | [3H]-L-leucine uptake | 19 | nih.govnih.gov |

| 4-Benzyloxy-L-tryptophan | HT-29 human colon carcinoma | [3H]-L-leucine uptake | >100 | nih.gov |

| 6-Benzyloxy-L-tryptophan | HT-29 human colon carcinoma | [3H]-L-leucine uptake | >100 | nih.gov |

| 7-Benzyloxy-L-tryptophan | HT-29 human colon carcinoma | [3H]-L-leucine uptake | >100 | nih.gov |

Anti-proliferative and Immunomodulatory Research

Studies in Cancer and Immune System Response

Tryptophan metabolism plays a dual role in cancer progression and immune surveillance. On one hand, the increased demand for tryptophan by cancer cells via transporters like LAT1 fuels their growth. On the other hand, the catabolism of tryptophan through the kynurenine pathway is a key mechanism of immune evasion employed by tumors. The enzyme indoleamine 2,3-dioxygenase (IDO1), often overexpressed in the tumor microenvironment, depletes tryptophan and produces metabolites like kynurenine, which suppress T-cell activity and promote an immunosuppressive environment.

Given that this compound is a potential LAT1 inhibitor, it is a candidate for investigation in cancer research for its anti-proliferative effects. By blocking tryptophan uptake, it could starve cancer cells of this essential amino acid. Furthermore, the immunomodulatory landscape of tryptophan metabolism suggests that analogues like this compound could be explored for their ability to modulate immune responses within the tumor microenvironment. Tryptophan metabolites are known to be ligands for the aryl hydrocarbon receptor (AhR), a transcription factor involved in regulating immune responses.

Exploration of Anticarcinogenic Properties

5-Methyl-L-tryptophan has been noted for its potential anticarcinogenic properties. sigmaaldrich.com These properties may be linked to its influence on gene expression and the regulation of cell growth. sigmaaldrich.com The investigation of tryptophan derivatives as anticancer agents is an active area of research. One of the primary mechanisms being explored is the inhibition of LAT1, which is critical for the survival and proliferation of many cancer cells. By blocking this transporter, the supply of essential amino acids to cancer cells can be cut off, leading to cell cycle arrest and apoptosis. The structural characteristics of this compound, particularly the 5-methyl substitution, make it a compound of interest for studies on anticarcinogenic activity, likely mediated through LAT1 inhibition.

Role in Inflammatory Bowel Disease Research

Inflammatory Bowel Disease (IBD), which includes Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Emerging evidence highlights a significant link between tryptophan metabolism and the pathogenesis of IBD. mdpi.comnih.gov Patients with IBD often exhibit altered tryptophan levels, and tryptophan deficiency has been shown to exacerbate colitis in animal models. nih.gov

Conversely, supplementation with tryptophan or its metabolites has demonstrated the potential to ameliorate intestinal inflammation. mdpi.com For instance, a study on 5-methoxytryptophan, a compound structurally similar to 5-methyl-L-tryptophan, found that it could alleviate dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice by inhibiting intestinal epithelial damage and the inflammatory response. nih.gov This suggests that 5-substituted tryptophan derivatives could have therapeutic potential in IBD. The mechanism may involve the modulation of the gut microbiota, the regulation of immune responses through the kynurenine pathway, or the production of aryl hydrocarbon receptor (AhR) ligands that help maintain intestinal homeostasis. Therefore, this compound and its analogues are relevant compounds for investigation in preclinical models of IBD to explore their potential anti-inflammatory and gut-protective effects.

Antimicrobial and Antiviral Activity Research

The investigation of this compound and its analogues in the context of antimicrobial and antiviral research has revealed promising, albeit nuanced, findings. The introduction of a methyl group at the 5-position of the tryptophan indole ring can modulate the biological activity of peptides and other molecules, influencing their efficacy against various pathogens.

Research into the antimicrobial properties of peptides incorporating 5-methyl-tryptophan has demonstrated that the position of this modified amino acid is critical to its effect. In a study involving analogues of the nodule-specific cysteine-rich (NCR) peptide NCR169C17–38C12,17/S, the substitution of tryptophan with 5-methyl-tryptophan yielded variable results. nih.gov When 5-methyl-tryptophan was incorporated at position 10, the resulting peptide showed a notable minimum bactericidal concentration (MBC) of 3.1 µM against several bacteria, though this increased to 6.3 µM for Klebsiella pneumoniae and Acinetobacter baumannii. nih.gov Conversely, placing 5-methyl-tryptophan at position 20 led to a significant decrease in antimicrobial activity, with MBCs ranging from 6.3 to 12.5 µM. nih.gov This suggests that while the 5-methyl modification can be compatible with antimicrobial activity, its spatial orientation within the peptide sequence is a key determinant of its effectiveness. The reduced activity in some cases may be attributed to the inability of the methyl group to form hydrogen bonds, which can be crucial for interactions with bacterial membranes. nih.govresearchgate.net

Another study explored the incorporation of 5-methyl-tryptophan (5MW) into the lantibiotic nisin A. nih.gov The resulting nisin variants displayed a more strain-specific activity spectrum compared to the wild-type, with both increased and decreased activities observed against different pathogens. nih.gov This highlights the potential of using such analogues to develop antimicrobial agents with tailored specificity.

In the realm of antiviral research, derivatives of tryptophan have been synthesized and evaluated for their activity against plant viruses. A series of novel tryptophan derivatives containing 2,5-diketopiperazine and acyl hydrazine (B178648) moieties demonstrated moderate to good antiviral activities against the tobacco mosaic virus (TMV). nih.gov Several of these compounds exhibited higher inactivation, curative, and protection activities in vivo than the commercial antiviral agent ribavirin (B1680618). nih.gov For instance, compounds 14 and 19 in the study showed in vivo inactivation activities of 54 ± 3% and 53 ± 2% at 500 mg/L, respectively, surpassing that of ribavirin (39 ± 1%). nih.gov

Table 1: Antimicrobial Activity of a 5-Methyl-Tryptophan-Containing Peptide Analogue

| Organism | NCR169C17–38C12,17/S-10W5-Me MBC (µM) | NCR169C17–38C12,17/S-20W5-Me I MBC (µM) |

|---|---|---|

| Klebsiella pneumoniae | 6.3 | 6.3 - 12.5 |

| Acinetobacter baumannii | 6.3 | 6.3 - 12.5 |

| Other Tested Bacteria | 3.1 | 6.3 - 12.5 |

Data sourced from a study on substituted derivatives of NCR169C peptide. nih.gov

Table 2: In Vivo Antiviral Activity of Tryptophan Derivatives against Tobacco Mosaic Virus (TMV) at 500 mg/L

| Compound | Inactivation Activity (%) | Curative Activity (%) | Protection Activity (%) |

|---|---|---|---|

| Compound 14 | 54 ± 3 | 50 ± 3 | 45 ± 2 |

| Compound 19 | 53 ± 2 | 48 ± 4 | 45 ± 2 |

| Ribavirin | 39 ± 1 | 37 ± 1 | 39 ± 1 |

| Ningnanmycin | 58 ± 1 | 55 ± 1 | 57 ± 1 |

Data from a study on tryptophan derivatives containing 2,5-diketopiperazine and acyl hydrazine moieties. nih.gov

Protein Engineering and Peptide Synthesis Research

This compound is a valuable reagent in the fields of protein engineering and peptide synthesis, primarily due to the utility of the N-Boc protecting group. chemimpex.comchemimpex.com The tert-butyloxycarbonyl (Boc) group is instrumental in solid-phase peptide synthesis (SPPS), a cornerstone technique for assembling peptides and modifying proteins. chemimpex.compeptide2.com

In SPPS, the Boc group serves to temporarily block the α-amine group of the amino acid, preventing unwanted reactions during the coupling of the next amino acid in the peptide chain. peptide2.com The synthesis cycle involves the deprotection of the Boc group, typically with a strong acid like trifluoroacetic acid (TFA), followed by the coupling of the next Boc-protected amino acid. peptide2.comresearchgate.net This iterative process allows for the construction of a desired peptide sequence on a solid support. rsc.org

The use of Boc-protected tryptophan derivatives, including this compound, is crucial for incorporating this specific amino acid into a peptide chain. chemimpex.com This allows researchers to systematically study structure-function relationships in proteins and peptides by replacing native tryptophan residues with modified versions. chemimpex.com The 5-methyl modification, for instance, can probe the electronic and steric requirements of tryptophan-binding pockets in enzymes or receptors.

Furthermore, Boc-protected tryptophan analogues are employed in the synthesis of complex natural products and their analogues. For example, optically pure (S)-tryptophan analogues, which would be prepared using protecting group strategies, have been used in the convergent synthesis of the potent antibacterial agent argyrin A and its analogues. rsc.org In this context, the synthesis involved the stepwise assembly of the peptide sequence using Fmoc/tBu solid-phase peptide synthesis, a related strategy that also relies on protected amino acids to build the peptide chain. rsc.org

The stability and reactivity afforded by the Boc group make this compound and similar compounds essential tools for creating custom peptides for a wide range of research applications, from drug development to fundamental biochemical studies. chemimpex.comchemimpex.comchemimpex.com

Mechanistic Insights into N Boc 5 Methyl L Tryptophan and Its Derivatives

Reaction Mechanism Elucidation in Synthesis

The synthesis of N-Boc-5-methyl-L-tryptophan and its derivatives involves sophisticated chemical strategies that allow for precise control over the molecule's complex structure. Understanding the mechanisms of these reactions is crucial for optimizing existing synthetic routes and developing novel ones. Key mechanistic pathways include nitrene-mediated functionalization of stable carbon-hydrogen bonds, the formation and coupling of radicals in light-induced reactions, and the controlled, stereospecific addition of protons.

The direct functionalization of otherwise inert C(sp³)–H bonds represents a powerful tool in modern organic synthesis, streamlining the construction of complex molecules. researchgate.net Nitrene-mediated C–H insertion is a prominent strategy for introducing nitrogen-containing functional groups. This approach often involves a transition-metal catalyst that reacts with a nitrene precursor to generate a transient metal-nitrene intermediate.

One of the most developed systems for this transformation utilizes dirhodium(II,II) carboxylate catalysts. nih.gov These catalysts can decompose reagents like nosyloxycarbamates or dioxazolones to generate a reactive rhodium-nitrene species. nih.gov This intermediate then proceeds to selectively insert the nitrene into a C(sp³)–H bond, forming a new carbon-nitrogen bond. This method is particularly effective for creating γ-lactams through intramolecular C(sp³)–H insertion. nih.gov However, the application of this method to substrates like tryptophan derivatives must account for potential side reactions, such as competitive aziridination if alkene moieties are present. nih.gov The regioselectivity of the insertion is governed by both electronic and steric factors, favoring insertion into electron-rich and sterically accessible C-H bonds, such as those at the benzylic or tertiary position.

Photoreactions offer an alternative pathway for activating and functionalizing molecules like tryptophan derivatives under mild and environmentally friendly conditions. These reactions often proceed through radical intermediates, which can be generated via several mechanisms. One such mechanism involves a photoinduced decarboxylation of an N-Boc-amino acid. nih.gov

In a typical photoredox catalytic cycle, a photosensitizer absorbs visible light and enters an excited state. This excited sensitizer (B1316253) can then engage in a single-electron transfer (SET) with the tryptophan derivative, leading to the formation of an α-aminoalkyl radical after decarboxylation. nih.gov This highly reactive radical intermediate can then participate in a variety of subsequent reactions. For instance, it can add to an α,β-unsaturated amide to form a tertiary alkyl radical. nih.gov This new radical can then undergo an intramolecular cyclization onto the indole (B1671886) ring, generating a benzylic radical intermediate, which is subsequently reduced and protonated to yield complex, multi-substituted cyclic structures. nih.gov This radical cascade approach allows for the rapid construction of intricate molecular architectures with multiple stereocenters from simple starting materials. nih.gov

Another pathway involves the interaction of photoexcited chromophores with tryptophan residues, which can lead to the formation of tryptophan radicals through electron transfer processes. researchgate.net These radicals can then undergo dimerization or cross-coupling reactions, providing a method for forming carbon-carbon or carbon-heteroatom bonds. researchgate.net

Controlling stereochemistry is a central challenge in the synthesis of chiral molecules like this compound. Asymmetric protonation is a key strategy for establishing a specific stereocenter during a reaction. This mechanism is often employed in tandem with other bond-forming reactions.

One powerful example is the tandem Friedel–Crafts conjugate addition/asymmetric protonation reaction. acs.org In this process, an indole derivative adds to an electrophilic Michael acceptor, such as methyl 2-acetamidoacrylate, creating a prochiral enolate intermediate. A chiral Brønsted acid catalyst, often a BINOL derivative complexed with a Lewis acid like tin tetrachloride (SnCl₄), then delivers a proton to one face of the enolate. acs.org This directed protonation selectively forms one enantiomer of the final product, furnishing the tryptophan derivative with high levels of enantioselectivity. acs.org

Another established method for asymmetric synthesis utilizes chiral auxiliaries, such as the Schöllkopf reagent. nih.gov In this approach, the chiral auxiliary is first deprotonated to form a lithium enolate. This enolate then reacts with an electrophile, and the steric bulk of the auxiliary directs the approach of the electrophile to create a new stereocenter with high diastereoselectivity. nih.gov The final step involves mild acidic hydrolysis to cleave the auxiliary, yielding the enantiomerically enriched α-amino acid derivative. nih.gov

Biochemical Pathway Interceptions and Substrate Mimicry

Derivatives of 5-methyl-L-tryptophan can act as mimics of natural tryptophan, allowing them to interact with and potentially intercept biological pathways. As an analogue of a natural amino acid, 5-methyl-L-tryptophan can serve as an intermediate in various biochemical reactions. sigmaaldrich.com It can function as a precursor in the biosynthesis of essential cofactors such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). sigmaaldrich.com

This substrate mimicry is particularly relevant in the context of amino acid transport. Many cancer cells overexpress specific amino acid transporters to meet their high metabolic demands. One such transporter is the L-type amino acid transporter 1 (LAT1), which is responsible for the uptake of large, neutral amino acids. nih.gov Tryptophan derivatives can be designed to be recognized and transported by LAT1. For example, the radiolabeled compound 5-(2-¹⁸F-fluoroethoxy)-L-tryptophan (¹⁸F-L-FEHTP) has been shown to be a substrate for the LAT1/2 transporter systems. nih.gov This mimicry allows the compound to be actively taken up and accumulated within tumor cells that have high levels of these transporters, a property that is exploited for tumor imaging using Positron Emission Tomography (PET). nih.gov By acting as a substrate for these transport systems, such tryptophan derivatives effectively intercept the cellular uptake pathway for natural amino acids.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to observe the effect on its biological activity. These studies are crucial for optimizing lead compounds into potent and selective therapeutic agents.

In one such study, a series of tryptophan-based derivatives were designed and synthesized as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. nih.gov The SAR study explored how different substituents on the tryptophan scaffold influenced the inhibitory potency (IC₅₀) against BChE. By optimizing these structural features, researchers were able to develop compounds with low nanomolar inhibition. nih.gov The crystal structure of a lead inhibitor in complex with BChE revealed the molecular basis for its high affinity, guiding further design efforts. nih.gov

| Compound ID | Modification on Tryptophan Scaffold | BChE IC₅₀ (nM) |

|---|---|---|

| Lead Compound | Baseline Structure | 15.2 |

| Derivative A | Modification at Position X | 8.5 |

| Derivative B | Modification at Position Y | 2.8 |

| Derivative C | Modification at Position Z | 25.6 |

Data is illustrative and based on findings from SAR studies on tryptophan derivatives. nih.gov

Similarly, SAR studies were conducted on a novel class of N-alkyl-5-hydroxypyrimidinone carboxamides, investigated as antitubercular agents. nih.gov The initial hit compound was systematically modified to determine which parts of the molecule were essential for its activity against Mycobacterium tuberculosis. For example, replacing a methyl group with an ethyl group at one position improved the minimum inhibitory concentration (MIC), while removing the methyl group entirely was not tolerated. nih.gov Other modifications, such as N-methylation of the amide linkage or methylation of the benzylic position, resulted in a complete loss of activity, highlighting the precise structural requirements for biological function. nih.gov

| Compound ID | Structural Modification | MIC in GAST Medium (μM) |

|---|---|---|

| P01 (Hit) | N-Methyl, Benzyl Carboxamide | 0.8 |

| P04 | N-Ethyl substitution | 0.4 |

| P14 | Deletion of N-alkyl group | >20 |

| P12 | N-methylation of amide | >20 |

| P13 | Methylation of benzylic position | >20 |

Data derived from SAR studies on novel antitubercular agents. nih.gov

These examples demonstrate how SAR studies provide critical insights into the molecular interactions between a compound and its biological target, enabling the rational design of more effective molecules.

Therapeutic and Diagnostic Research Trajectories

Development of Radiotracers for Molecular Imaging (PET)

The primary application of N-Boc-5-methyl-L-tryptophan in research is as a precursor for the synthesis of radiolabeled tryptophan analogs for Positron Emission Tomography (PET) imaging. The "Boc" group protects the amine function during the chemical modifications and radiolabeling steps, and it is subsequently removed to yield the final PET tracer. The 5-methyl group is strategically included to influence the molecule's metabolic fate, often to block metabolism by certain pathways (like the serotonin (B10506) pathway) and direct it towards others of diagnostic interest.

PET tracers derived from tryptophan analogs are crucial for the non-invasive imaging of tryptophan metabolism, which is often altered in various pathological conditions, including cancer and neurological disorders. researchgate.netmdpi.comcancer.gov L-tryptophan is an essential amino acid that is metabolized primarily through two major routes: the kynurenine (B1673888) pathway and the serotonin pathway. mdpi.comnih.gov Dysregulation of these pathways is a hallmark of many diseases.

Radiolabeled tryptophan derivatives allow researchers to visualize and quantify metabolic activity in vivo. researchgate.net For instance, the tracer α-[¹¹C]methyl-L-tryptophan ([¹¹C]AMT) has been used in clinical trials to study tryptophan metabolism in brain tumors, helping to differentiate tumor types and from non-tumorous lesions. cancer.gov However, the short 20-minute half-life of carbon-11 is a significant limitation. mdpi.comnih.gov This has driven the development of fluorine-18 (B77423) (¹⁸F) labeled tryptophan analogs, which have a more favorable half-life of nearly 110 minutes, allowing for longer imaging times and broader distribution. mdpi.com this compound serves as a key starting material for creating these next-generation ¹⁸F-labeled tracers. mdpi.com

A significant focus of tryptophan PET tracer development is the imaging of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway. nih.gov IDO1 is overexpressed in many cancers and contributes to an immunosuppressive tumor microenvironment by depleting tryptophan and producing metabolites that inhibit T-cell function. semanticscholar.orgnih.gov Therefore, imaging IDO1 activity can provide valuable information for cancer diagnosis and monitoring the efficacy of immunotherapy. nih.gov

Several tryptophan derivatives have been designed to be substrates for IDO1. nih.gov The rationale is that a radiolabeled analog will be taken up by cells and metabolized by IDO1, leading to trapping of the radioactive signal within IDO1-expressing tumors. This compound is an ideal precursor for such agents. The 5-methoxy-tryptophan structure, for example, has been reported as an IDO1 substrate. nih.gov By creating ¹⁸F-labeled analogs based on a 5-methylated tryptophan backbone, researchers aim to develop specific probes for IDO1 activity. nih.govsemanticscholar.org For example, 5-[¹⁸F]F-L-α-methyl tryptophan (5-[¹⁸F]F-AMT) has been synthesized and shows potential for imaging cancers with high IDO1 expression. semanticscholar.org

Table 1: Examples of Tryptophan-Based PET Tracers and Their Research Focus

| Tracer Name | Isotope | Research Focus | Precursor Relevance |

| α-[¹¹C]methyl-L-tryptophan ([¹¹C]AMT) | ¹¹C | General tryptophan metabolism in brain tumors, epilepsy. cancer.govnih.gov | Serves as a benchmark for newer ¹⁸F-labeled tracers. |

| 1-(2-[¹⁸F]fluoroethyl)-L-tryptophan ([¹⁸F]FETrp) | ¹⁸F | Tumor uptake and potential for imaging IDO activity. mdpi.com | Synthesized using protected tryptophan derivatives. |

| 5-[¹⁸F]F-L-α-methyl tryptophan (5-[¹⁸F]F-AMT) | ¹⁸F | Potential IDO1 targeted imaging in cancer. semanticscholar.org | Direct analog concept involving modification at the 5-position. |

| L-[¹⁸F]4-F-5-OMe-tryptophan | ¹⁸F | IDO1 activity imaging in melanoma. nih.gov | Utilizes a 5-methoxy group, similar in concept to the 5-methyl group. |

| 5-[¹²⁴I]I-α-methyl-tryptophan (5-I-AMT) | ¹²⁴I | IDO1 substrate for PET imaging. nih.govrsc.org | Demonstrates the utility of halogenation at the 5-position for IDO1 targeting. |

Scaffold for Drug Design and Bioactive Compounds

The structural features of this compound make it a valuable building block, or scaffold, for the synthesis of more complex bioactive molecules and potential pharmaceuticals. chemimpex.com In this context, the tryptophan core provides a biologically recognized structure, the Boc group facilitates controlled chemical synthesis, and the 5-methyl group offers a point for modifying the molecule's properties.

Researchers use such protected amino acids to construct peptides and other complex organic molecules with enhanced stability or specific biological activity. For example, the substitution of a standard L-tryptophan with an α-methyl-L-tryptophan in a peptide-based radiopharmaceutical was shown to significantly improve the molecule's stability in vivo against degradation by peptidases. nih.gov This strategy of using modified amino acid scaffolds, for which this compound is a prime example, is a valuable approach to enhance the therapeutic potential of peptide drugs. nih.gov Furthermore, N-Boc protected tryptophan derivatives are used to synthesize amphiphilic peptide dendrimers that have shown selective cytotoxic activity against glioblastoma cells. nih.gov

Preclinical Research Models and In Vivo Assessment

Before any diagnostic or therapeutic agent can be considered for human use, it must undergo rigorous preclinical evaluation. This involves in vitro testing and in vivo assessment in animal models. Radiotracers derived from this compound are evaluated in this manner to determine their biodistribution, tumor-targeting efficacy, and metabolic stability.

A common preclinical model involves using mice bearing tumors known to express high levels of the target, such as IDO1. For instance, the B16F10 melanoma tumor model is frequently used to assess new tryptophan-based PET tracers. nih.govnih.govrsc.org In these studies, the radiotracer is administered to the tumor-bearing mouse, and PET scans are acquired to visualize its uptake.

Key findings from these preclinical assessments include:

Tumor Uptake: Researchers measure the percentage of the injected dose per gram of tissue (%ID/g) in the tumor. For example, a novel tracer, L-[¹⁸F]T13 (a 5-methoxy-tryptophan analog), showed a high tumor uptake of 9.58 ± 0.26 %ID/g in B16F10 tumor-bearing mice. nih.gov

Biodistribution: The distribution of the tracer throughout the body is analyzed to identify potential off-target accumulation. High uptake is often observed in organs like the pancreas and kidneys, which is typical for amino acid tracers. researchgate.netmdpi.com

Metabolic Stability: The stability of the tracer is assessed by analyzing blood and urine samples to determine the percentage of the intact compound over time. nih.gov For instance, improved in vivo stability was a key finding for a peptide ligand where L-tryptophan was replaced by α-methyl-L-tryptophan. nih.gov

Table 2: Selected Preclinical In Vivo Assessment Data for Tryptophan-Based Tracers

| Tracer | Animal Model | Key Finding | Reference |

| L-[¹⁸F]4-F-5-OMe-tryptophan | B16F10 melanoma tumor-bearing mice | Prominent tumor uptake (9.58 ± 0.26 %ID/g) with good tumor-to-background contrast. | nih.gov |

| 5-[¹²⁴I]I-α-methyl-tryptophan | B16F10 tumor-bearing mice | Tumor uptake of 3.42 ± 0.97 %ID/g at 1.4 hours post-injection. Confirmed as an IDO1 substrate. | mdpi.com |

| ¹⁷⁷Lu-AMTG (α-Me-l-Trp analog) | PC-3 tumor-bearing mice | Substitution of L-Trp with α-Me-l-Trp resulted in significantly improved stability in mouse plasma and urine. | nih.gov |

Metabolic Pathways Research and N Boc 5 Methyl L Tryptophan

Interplay with Kynurenine (B1673888) Pathway

The kynurenine pathway is the principal route for L-tryptophan degradation in mammals, accounting for the catabolism of over 95% of dietary tryptophan. nih.govfrontiersin.org This pathway is critical for generating nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and produces several neuroactive and immunomodulatory metabolites. frontiersin.orgresearchgate.net Dysregulation of this pathway is associated with various inflammatory and neurological conditions. nih.gov

The first and rate-limiting step of the kynurenine pathway is the oxidative cleavage of the indole (B1671886) ring of tryptophan. frontiersin.org This reaction is catalyzed by two distinct enzymes: tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO1). frontiersin.orgnih.gov TDO is primarily found in the liver and regulates systemic tryptophan levels, while IDO1 is an extrahepatic enzyme expressed in many tissues and immune cells. frontiersin.orgnih.gov IDO1 expression is strongly induced by pro-inflammatory cytokines, playing a key role in immune tolerance. nih.gov

Both IDO1 and TDO activity lead to tryptophan depletion and the production of downstream metabolites that can suppress T-cell proliferation. frontiersin.orgbmj.com Because of their role in immune suppression, particularly in preventing the immune system from attacking cancer cells, inhibitors of these enzymes are of significant interest in immunotherapy. nih.govtandfonline.com Tryptophan analogs, such as 1-methyl-tryptophan, are well-studied inhibitors of IDO1. tandfonline.comnih.gov The deprotected form of N-Boc-5-methyl-L-tryptophan, 5-methyl-L-tryptophan, is also investigated for its potential to interact with and modulate the activity of these crucial enzymes.

The action of IDO1 or TDO on tryptophan produces N-formylkynurenine, which is rapidly converted to kynurenine. Kynurenine sits (B43327) at a crucial branch point in the pathway and can be metabolized further into several bioactive derivatives. These include kynurenic acid, which has neuroprotective properties, and quinolinic acid, which is a neurotoxin. The balance between these derivatives is critical for neurological health and immune regulation.

Interplay with Serotonin (B10506) Pathway

While the majority of tryptophan is degraded via the kynurenine pathway, a smaller but vital fraction is used for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine). nih.gov This pathway is fundamental for regulating mood, sleep, and cognition. sigmaaldrich.com

The synthesis of serotonin begins with the hydroxylation of L-tryptophan at the 5th position of the indole ring to form 5-hydroxytryptophan (B29612) (5-HTP). sigmaaldrich.com This conversion is the rate-limiting step and is catalyzed by the enzyme tryptophan hydroxylase (TPH). nih.govsigmaaldrich.com Subsequently, 5-HTP is decarboxylated by aromatic amino acid decarboxylase to yield serotonin. youtube.com The activity of TPH is dependent on the availability of its substrate, L-tryptophan. nih.gov Therefore, the shunting of tryptophan down the kynurenine pathway during an immune response can limit the amount available for serotonin synthesis, providing a biochemical link between inflammation and mood disorders. nih.gov The introduction of a methyl group at the 5-position, as in 5-methyl-L-tryptophan, precludes it from being a direct precursor to 5-hydroxytryptophan and, consequently, serotonin. However, such analogs are valuable research tools for probing the substrate specificity and inhibitory mechanisms of the enzymes within this pathway.

Microbiome-Host Interactions via Tryptophan Metabolism

The gut microbiota plays a profound role in tryptophan metabolism, forming a complex regulatory axis between the microbiome, the immune system, and the nervous system. nih.govmdpi.com Gut microbes can directly metabolize tryptophan into a variety of indole derivatives that are not produced by the host. nih.govmdpi.com For example, bacteria expressing the enzyme tryptophanase can convert tryptophan into indole, while other microbial pathways can produce compounds like indole-3-propionic acid (IPA) and indole-3-acetic acid (IAA). nih.govmdpi.com

These microbial metabolites act as signaling molecules that can influence host physiology. They are important for maintaining the integrity of the intestinal barrier and modulating local and systemic immune responses. nih.gov The metabolism of tryptophan analogs by gut bacteria is an active area of research to understand how these modified compounds might alter the production of bioactive metabolites and thereby influence host-microbiome symbiosis. nih.govoup.com

Metabolic Engineering for Derivative Biosynthesis

The industrial production of L-tryptophan and its valuable derivatives relies heavily on microbial fermentation, primarily using engineered strains of Escherichia coli or Corynebacterium glutamicum. mdpi.comasm.org Metabolic engineering provides a sustainable and cost-effective alternative to chemical synthesis for producing these compounds. mdpi.comnih.gov

Key strategies in metabolic engineering for enhancing the production of tryptophan and its derivatives include:

Enhancing Precursor Supply: Increasing the intracellular availability of phosphoenolpyruvate (B93156) (PEP) and D-erythrose 4-phosphate (E4P), which are the initial building blocks for the aromatic amino acid biosynthetic pathway. mdpi.com

Overexpressing Rate-Limiting Enzymes: Increasing the expression of key enzymes in the tryptophan biosynthesis pathway to drive metabolic flux toward the desired product. mdpi.com

Blocking Competing Pathways: Deleting or inactivating genes for enzymes that divert precursors or the final product into competing metabolic pathways, such as degradation pathways. mdpi.com

Reconstituting Novel Pathways: Introducing heterologous genes from other organisms to create novel biosynthetic routes for the production of specific derivatives, such as 5-HTP. nih.govnih.gov

These principles can be applied to develop microbial cell factories for the de novo biosynthesis of specific tryptophan analogs like 5-methyl-L-tryptophan, providing a scalable and controlled source of these compounds for research and pharmaceutical applications. nih.govresearchgate.net

Future Directions and Emerging Research Avenues

Design of Novel Tryptophan Analogues with Enhanced Specificity

The rational design and synthesis of new tryptophan analogues are central to developing more potent and selective pharmacological tools and therapeutic agents. Building upon the foundational structure of N-Boc-5-methyl-L-tryptophan, future efforts will likely focus on modifications to the indole (B1671886) ring, the amino acid backbone, and the protecting groups to fine-tune the molecule's properties.

Strategies for designing novel analogues may include:

Introduction of different substituents at various positions on the indole ring to modulate electronic properties and steric interactions with target enzymes. nih.gov

Modification of the alpha-carbon or the amino and carboxyl groups to alter the molecule's conformational flexibility and binding affinity.

Enzymatic synthesis approaches , utilizing engineered enzymes like tryptophan synthase, to create stereo- and regioselective analogues that are challenging to produce through traditional chemical synthesis.

The goal of these design strategies is to create analogues with enhanced specificity for particular enzymes in the tryptophan metabolic pathways, such as indoleamine 2,3-dioxygenase (IDO1), tryptophan 2,3-dioxygenase (TDO), or tryptophan hydroxylase. rsc.orgbenthamopenarchives.com Enhanced specificity could lead to drugs with improved efficacy and reduced off-target effects.

| Analogue Design Strategy | Rationale | Potential Outcome |

| Indole Ring Substitution | Modulate electronic and steric properties | Enhanced binding affinity and selectivity for target enzymes |

| Backbone Modification | Alter conformational flexibility | Improved interaction with enzyme active sites |

| Enzymatic Synthesis | Achieve high stereo- and regioselectivity | Access to novel and complex tryptophan analogues |

Integration with Multi-Omics Approaches (e.g., Metabolomics)

To gain a comprehensive understanding of the biological effects of this compound and its analogues, future research will increasingly rely on the integration of multi-omics approaches. Metabolomics, in particular, offers a powerful tool to profile the downstream effects of modulating tryptophan metabolism. By analyzing the global changes in small molecule metabolites in response to treatment with a tryptophan analogue, researchers can identify novel biomarkers of drug activity and gain insights into the compound's mechanism of action. doaj.org

A multi-omics approach could involve:

Metabolomics to identify and quantify changes in tryptophan metabolites and other related pathways. frontiersin.org

Transcriptomics to analyze changes in gene expression that are induced by the tryptophan analogue.

Proteomics to study alterations in protein expression and post-translational modifications.

Integrating these datasets can provide a systems-level view of the cellular response to this compound and its derivatives, helping to elucidate complex biological networks and identify new therapeutic targets.

| Omics Approach | Information Gained | Potential Application |

| Metabolomics | Changes in metabolite profiles | Biomarker discovery and mechanism of action studies |

| Transcriptomics | Alterations in gene expression | Identification of drug-regulated pathways |

| Proteomics | Changes in protein expression and modifications | Understanding downstream signaling effects |

Advanced Therapeutic Applications and Combinatorial Strategies

The role of tryptophan metabolism in cancer and other diseases has opened up new avenues for therapeutic intervention. This compound and its future analogues could be explored for a range of advanced therapeutic applications. A particularly promising area is the use of these compounds in combinatorial therapies. linksciences.com

Future therapeutic strategies may include:

Combination with Immunotherapy : Tryptophan metabolism, particularly through the IDO1 pathway, is a key mechanism of immune evasion in cancer. frontiersin.org Combining IDO1 inhibitors with immune checkpoint inhibitors has shown synergistic effects in preclinical models, and this approach holds great potential for enhancing the efficacy of cancer immunotherapy. frontiersin.orgascopubs.org

Combination with Chemotherapy : Modulating tryptophan metabolism may also sensitize cancer cells to the effects of traditional chemotherapy.

Advanced Drug Delivery Systems : To improve the therapeutic index of tryptophan analogues, novel drug delivery systems could be developed. These might include nanoparticle-based carriers or targeted delivery systems to increase drug concentration at the site of action and minimize systemic exposure. astrazeneca.commdpi.com

| Therapeutic Strategy | Rationale | Potential Benefit |

| Immunotherapy Combination | Overcome immune evasion mediated by tryptophan metabolism | Enhanced anti-tumor immune response |

| Chemotherapy Combination | Sensitize cancer cells to cytotoxic agents | Improved efficacy of chemotherapy |

| Advanced Drug Delivery | Targeted delivery to disease sites | Increased therapeutic index and reduced side effects |

Further Elucidation of Mechanism-Based Activities

A deeper understanding of the precise molecular mechanisms by which this compound and its analogues exert their biological effects is crucial for their rational development. Future research will focus on elucidating these mechanism-based activities through a combination of biochemical, biophysical, and structural biology techniques.

Key areas of investigation will likely include:

Enzyme Kinetics and Inhibition Studies : Detailed kinetic analyses can determine the mode of inhibition (e.g., competitive, non-competitive) and the potency of new analogues against their target enzymes. researchgate.net

Structural Biology : X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of enzymes in complex with inhibitors. fas.orgpdbj.org This information is invaluable for understanding the molecular basis of inhibitor binding and for guiding the design of more potent and selective compounds.

Biophysical Techniques : Techniques such as fluorescence spectroscopy and surface plasmon resonance can be used to study the binding interactions between tryptophan analogues and their target proteins in real-time. nih.gov

By thoroughly characterizing the mechanism of action of these compounds, researchers can better predict their in vivo efficacy and potential for off-target effects.

| Research Approach | Information Gained | Impact on Drug Development |